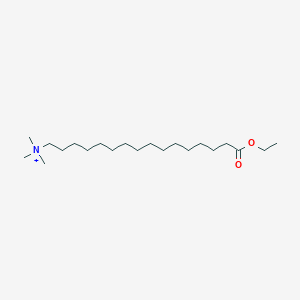
16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium: is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in various industrial and scientific applications. The structure of this compound includes a long hydrophobic tail and a positively charged nitrogen atom, which contributes to its surfactant behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent under reflux conditions. The specific steps are as follows:
Starting Materials: The synthesis begins with a tertiary amine and an alkyl halide.
Reaction: The tertiary amine is reacted with the alkyl halide in the presence of a base, such as sodium hydroxide, to form the quaternary ammonium compound.
Purification: The product is purified by recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The process involves:
Continuous Flow Reactors: These reactors enable the continuous addition of reactants and removal of products, ensuring a steady state of reaction.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxides of the compound.
Reduction Products: Reduced forms of the compound with fewer oxygen atoms.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, the compound is used to study cell membrane interactions due to its surfactant properties. It helps in the solubilization of membrane proteins and lipids.
Medicine: The compound has potential applications in drug delivery systems. Its surfactant properties can be utilized to enhance the bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium is primarily based on its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This interaction is facilitated by the hydrophobic tail and the positively charged nitrogen atom, which allows the compound to insert into the lipid bilayer and disrupt its integrity.
Molecular Targets and Pathways:
Lipid Bilayers: The primary target is the lipid bilayer of cell membranes.
Pathways: The disruption of lipid bilayers can lead to increased permeability and potential cell lysis.
Vergleich Mit ähnlichen Verbindungen
Dodecyltrimethylammonium Bromide: A quaternary ammonium compound with a shorter hydrophobic tail.
Cetyltrimethylammonium Bromide: Similar structure but with a different alkyl chain length.
Benzalkonium Chloride: A quaternary ammonium compound with a benzyl group.
Uniqueness: 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium is unique due to its specific alkyl chain length and the presence of an ethoxy group. This structure provides distinct surfactant properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
74391-81-4 |
|---|---|
Molekularformel |
C21H44NO2+ |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
(16-ethoxy-16-oxohexadecyl)-trimethylazanium |
InChI |
InChI=1S/C21H44NO2/c1-5-24-21(23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22(2,3)4/h5-20H2,1-4H3/q+1 |
InChI-Schlüssel |
KAKFUHOFTDMQFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
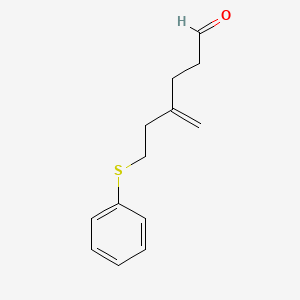

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
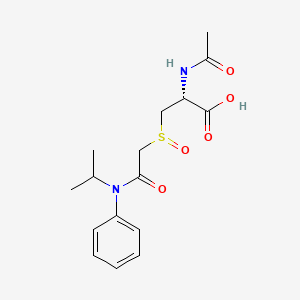
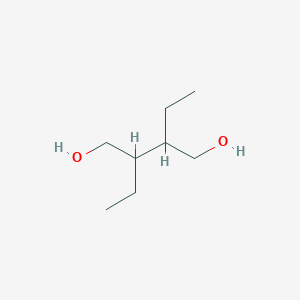
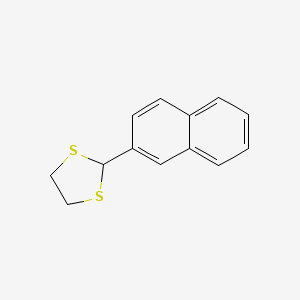

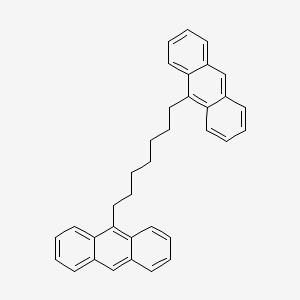
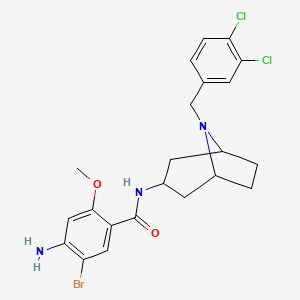
![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)

![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
